![molecular formula C15H19NO4S B2940804 (E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid CAS No. 327094-03-1](/img/structure/B2940804.png)
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPS is a small molecule that was first synthesized by researchers at the University of Oxford in 2009. It has since been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. MPS has shown promise as a potential therapeutic agent for cancer treatment, as well as a tool for studying CAIX function in vitro and in vivo.
Wirkmechanismus
MPS works by binding to the active site of CAIX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. MPS has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
MPS has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit CAIX activity, decrease the pH of the tumor microenvironment, and induce apoptosis in cancer cells. MPS has also been shown to decrease the expression of genes involved in tumor growth and metastasis, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPS has several advantages as a tool for studying CAIX function in vitro and in vivo. It is a potent inhibitor of CAIX activity, which allows for the investigation of the enzyme's role in cancer cells. MPS is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPS has some limitations as a tool for studying CAIX. It is a small molecule that may not accurately reflect the complex interactions between CAIX and other proteins in cancer cells. Additionally, MPS has not yet been tested in clinical trials, so its potential as a therapeutic agent is still uncertain.
Zukünftige Richtungen
There are several future directions for research on MPS and its potential as a therapeutic agent for cancer treatment. One area of research is the development of more potent and selective CAIX inhibitors. Another area of research is the investigation of the synergistic effects of MPS with other anti-cancer agents. Additionally, the development of MPS analogs with improved pharmacokinetic properties may lead to more effective cancer treatments. Finally, the use of MPS as a tool for studying CAIX function in vivo may lead to a better understanding of the role of this enzyme in cancer cells.
Synthesemethoden
The synthesis of MPS is a multi-step process that involves several chemical reactions. The first step is the synthesis of 4-methyl-3-(piperidine-1-sulfonyl)phenylboronic acid, which is then coupled with ethyl 3-bromoacrylate to form MPS. The final product is then purified using column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
MPS has been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. It has been shown to inhibit CAIX activity in vitro and in vivo, which can lead to a decrease in tumor growth and metastasis. MPS has also been used as a tool to study the function of CAIX in cancer cells, as well as its potential as a therapeutic target.
Eigenschaften
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.